molecular formula C12H16O2 B138192 (R)-2-Phenylpropionic acid propyl ester CAS No. 157239-52-6

(R)-2-Phenylpropionic acid propyl ester

Cat. No.: B138192
CAS No.: 157239-52-6
M. Wt: 192.25 g/mol
InChI Key: UTCZKUBBYSOMTC-SNVBAGLBSA-N
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Description

®-2-Phenylpropionic acid propyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant aromas and are commonly found in natural products such as fruits and flowers. This particular ester is derived from ®-2-Phenylpropionic acid and propanol, and it is known for its applications in various fields including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Phenylpropionic acid propyl ester typically involves the esterification of ®-2-Phenylpropionic acid with propanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

(R)-2-Phenylpropionic acid+PropanolAcid catalyst(R)-2-Phenylpropionic acid propyl ester+Water\text{(R)-2-Phenylpropionic acid} + \text{Propanol} \xrightarrow{\text{Acid catalyst}} \text{(R)-2-Phenylpropionic acid propyl ester} + \text{Water} (R)-2-Phenylpropionic acid+PropanolAcid catalyst​(R)-2-Phenylpropionic acid propyl ester+Water

Industrial Production Methods

In an industrial setting, the production of ®-2-Phenylpropionic acid propyl ester can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the ester. Additionally, the use of solid acid catalysts, such as zeolites or heteropoly acids, can enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

®-2-Phenylpropionic acid propyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to ®-2-Phenylpropionic acid and propanol in the presence of an acid or base.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Transesterification: The ester can undergo transesterification with another alcohol to form a different ester.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Transesterification: Acid or base catalysts, such as sulfuric acid or sodium methoxide.

Major Products Formed

    Hydrolysis: ®-2-Phenylpropionic acid and propanol.

    Reduction: ®-2-Phenylpropanol.

    Transesterification: A different ester depending on the alcohol used.

Scientific Research Applications

®-2-Phenylpropionic acid propyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a prodrug.

    Industry: Used in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of ®-2-Phenylpropionic acid propyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. Upon hydrolysis, the ester releases ®-2-Phenylpropionic acid, which can then exert its effects through various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the ester is used.

Comparison with Similar Compounds

®-2-Phenylpropionic acid propyl ester can be compared with other esters derived from ®-2-Phenylpropionic acid, such as:

  • ®-2-Phenylpropionic acid methyl ester
  • ®-2-Phenylpropionic acid ethyl ester
  • ®-2-Phenylpropionic acid butyl ester

These esters share similar chemical properties but differ in their physical properties, such as boiling points and solubility, due to the different alkyl groups. The choice of ester depends on the specific application and desired properties.

Properties

IUPAC Name

propyl (2R)-2-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-3-9-14-12(13)10(2)11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTCZKUBBYSOMTC-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C(C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC(=O)[C@H](C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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